![molecular formula C9H8BrNS B575290 (5-Bromobenzo[B]thiophen-2-YL)methanamine CAS No. 165737-02-0](/img/structure/B575290.png)
(5-Bromobenzo[B]thiophen-2-YL)methanamine
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Overview
Description
“(5-Bromobenzo[B]thiophen-2-YL)methanamine” is a chemical compound with the molecular formula C9H8BrNS and a molecular weight of 242.14 . It is used for industrial purposes .
Molecular Structure Analysis
The molecular structure of “(5-Bromobenzo[B]thiophen-2-YL)methanamine” is determined by its molecular formula, C9H8BrNS . Unfortunately, the specific structural details are not available in the searched resources.Physical And Chemical Properties Analysis
“(5-Bromobenzo[B]thiophen-2-YL)methanamine” has a molecular weight of 242.14 and a molecular formula of C9H8BrNS . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
- In medicinal chemistry, this compound can be modified to design novel drugs. Its structural features make it a promising candidate for developing antifungal agents, antiviral drugs, or other therapeutic compounds .
- Researchers have explored derivatives of benzothiophenes for their antifungal properties. For instance, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene exhibit potential as antifungal agents against various fungal diseases .
- The influence of benzothiophene ring substitutions on binding affinity has been studied. One promising analogue is 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, which displays micromolar affinity toward 5-HT1A receptors .
Organic Synthesis and Medicinal Chemistry
Antifungal Agents
Serotonin Receptor Ligands
Safety And Hazards
The safety data sheet for “(5-Bromobenzo[B]thiophen-2-YL)methanamine” suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
properties
IUPAC Name |
(5-bromo-1-benzothiophen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLAKZFSRONVJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromobenzo[B]thiophen-2-YL)methanamine |
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